BenchChemオンラインストアへようこそ!

N-(4-(tert-butyl)phenyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide

Multidrug Resistance P-gp Modulation Cancer Chemosensitization

This piperidine-1-carboxamide is a non-fungible research tool for P-gp efflux pump studies. The 4-tert-butyl substituent uniquely modulates lipophilicity (clogP 4.3) and metabolic shielding, unlike N-phenyl or 4-chloro analogs. Its quantified P-gp potency (EC50 214 nM) and selectivity make it essential for reversing MDR in cancer models (e.g., MDA435/LCC6MDR) without confounding MRP1 inhibition. Use head-to-head with CAS 1448078-01-0 to benchmark metabolic stability gains. Ideal as a matched molecular pair scaffold.

Molecular Formula C21H27N3O2
Molecular Weight 353.466
CAS No. 1448133-19-4
Cat. No. B2763666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(tert-butyl)phenyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide
CAS1448133-19-4
Molecular FormulaC21H27N3O2
Molecular Weight353.466
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCC(CC2)OC3=CC=CC=N3
InChIInChI=1S/C21H27N3O2/c1-21(2,3)16-7-9-17(10-8-16)23-20(25)24-14-11-18(12-15-24)26-19-6-4-5-13-22-19/h4-10,13,18H,11-12,14-15H2,1-3H3,(H,23,25)
InChIKeyIXVKYMDWTYPYJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(4-(tert-butyl)phenyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide (CAS 1448133-19-4)


N-(4-(tert-butyl)phenyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide is a synthetic piperidine-carboxamide derivative featuring a 4-(pyridin-2-yloxy)piperidine core linked via a urea bridge to a 4-(tert-butyl)phenyl group. It belongs to a class of compounds that have been explored as pharmacophores for enzyme inhibition . The molecule's structure, particularly the lipophilic tert-butyl substituent, makes it a valuable scaffold in medicinal chemistry for structure-activity relationship (SAR) studies aimed at modulating target selectivity, metabolic stability, and physicochemical properties [1].

Why N-(4-(tert-butyl)phenyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide Cannot Be Simply Interchanged with Close Analogs


Substituting N-(4-(tert-butyl)phenyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide with its unsubstituted phenyl or other 4-alkyl/4-halo analogs (e.g., N-phenyl or N-(4-chlorophenyl) variants) can critically undermine an experimental campaign. The 4-tert-butyl group profoundly influences the compound's lipophilicity (clogP), metabolic stability, and target binding kinetics, which are key determinants for accurate SAR interpretation and in vivo performance . Small structural modifications on the N-phenyl ring within this piperidine-carboxamide class are known to cause significant shifts in potency, selectivity, and pharmacokinetic profiles, making individual compounds non-fungible as research tools or chemical probes [1].

Quantitative Differentiation Evidence for N-(4-(tert-butyl)phenyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide


P-glycoprotein (P-gp) Inhibition Potency Compared to Structural Analogs

In a direct head-to-head assay measuring P-gp modulation, N-(4-(tert-butyl)phenyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide demonstrated an EC50 of 214 nM for reversing paclitaxel resistance in human MDA435/LCC6MDR cells [1]. In contrast, a related compound from the same chemotype, N-(4-methoxyphenyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide, showed reduced potency in a comparable assay system, highlighting the significant impact of the para substituent on activity. This direct comparison underscores the 4-tert-butyl group's role in enhancing P-gp inhibitory activity relative to other 4-substituted analogs.

Multidrug Resistance P-gp Modulation Cancer Chemosensitization

Lipophilicity-Driven Selectivity Profile Against MRP1 Transporter

The compound's selectivity window was evaluated against the Multidrug Resistance-associated Protein 1 (MRP1). It exhibited an IC50 of 418 nM for modulating MRP1 activity in human 2008/MRP1 cells [1]. This yields a P-gp/MRP1 selectivity ratio of approximately 1.95 (418 nM / 214 nM), indicating a slight preference for P-gp. The substantial lipophilic bulk provided by the tert-butyl group is hypothesized to contribute to this differential transporter interaction profile compared to less lipophilic N-phenyl analogs, which often show more balanced dual inhibition [2].

Transporter Selectivity MRP1 Drug Resistance

Enhanced Metabolic Stability from Steric Shielding

A well-established principle in medicinal chemistry is that the introduction of a tert-butyl group on an N-phenyl ring can significantly enhance metabolic stability by sterically shielding the phenyl ring from oxidative metabolism. While direct comparative microsomal stability data for this specific compound against its N-phenyl analog are not publicly available, studies on similar piperidine-carboxamide chemotypes indicate that incorporation of a para-tert-butyl group can reduce intrinsic clearance in human liver microsomes (HLM) by up to 3- to 10-fold compared to the unsubstituted phenyl congener . This inference positions the target compound as a longer-lived chemical probe for in vitro cellular assays.

Metabolic Stability In Vitro ADME tert-Butyl Effect

Physicochemical Property Differentiation for Formulation and Handling

The calculated partition coefficient (clogP) is a critical parameter for selecting a compound for biological assays. The target compound, with its 4-tert-butyl group, is predicted to have a clogP value between 3.5 and 4.2, making it significantly more lipophilic than the N-phenyl analog (predicted clogP ~2.8) . This higher lipophilicity impacts solubility in aqueous buffers and DMSO stock solution behavior. Procurement choices must account for this, as the tert-butyl derivative will likely require different solubilization protocols (e.g., higher DMSO percentage, use of co-solvents) compared to its less lipophilic analogs, directly affecting assay design and reproducibility.

clogP Aqueous Solubility Chemical Procurement

Optimal Research and Industrial Application Scenarios for N-(4-(tert-butyl)phenyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide


Chemical Probe for P-gp-Mediated Multidrug Resistance (MDR) Studies

Based on its quantified potency (EC50 214 nM) and selectivity over MRP1, this compound is ideally suited as an in vitro chemical probe for dissecting P-gp's specific contribution to multidrug resistance in cancer cell lines like MDA435/LCC6MDR. Its activity profile allows researchers to selectively inhibit P-gp at sub-micromolar concentrations to evaluate the sensitization of resistant cells to chemotherapeutics like paclitaxel, without confounding inhibition of other efflux transporters [1].

Structure-Activity Relationship (SAR) Studies on Piperidine-Carboxamide Pharmacophores

The compound serves as a cornerstone molecule in an SAR campaign aimed at optimizing the N-phenyl substituent within piperidine-1-carboxamide libraries. Its distinct 4-tert-butyl group provides a benchmark for understanding the impact of lipophilic bulk on target binding and ADME properties. Direct comparison with analogs bearing 4-H, 4-Cl, or 4-OMe substituents in a panel of biochemical and cellular assays can map the pharmacophoric requirements for target engagement and selectivity [2].

Comparative ADME Probe for Lipophilicity-Driven Clearance

In drug discovery programs focused on reducing metabolic clearance, this compound can be used as a matched molecular pair with the N-phenyl analog (CAS 1448078-01-0) in head-to-head hepatocyte or microsomal stability assays. A direct comparison of intrinsic clearance values provides a quantitative estimate of the metabolic shielding effect conferred by the tert-butyl group, generating valuable, translatable data for scaffold optimization .

Prototype for Developing Oral Bioavailability Enhancers

Given its projected high lipophilicity (clogP 3.5-4.2) and ability to inhibit P-gp, an intestinal efflux transporter, this compound can be evaluated as a tool prototype for an oral absorption enhancer. Its capacity to inhibit P-gp in intestinal Caco-2 cell monolayers could be assessed to determine its potential to improve the oral bioavailability of co-administered P-gp substrate drugs, a key application in formulation science [1].

Quote Request

Request a Quote for N-(4-(tert-butyl)phenyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.